Cas no 1803775-40-7 (Ethyl 2-cyano-6-formyl-4-methylbenzoate)
Ethyl 2-cyano-6-formyl-4-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-6-formyl-4-methylbenzoate
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- Inchi: 1S/C12H11NO3/c1-3-16-12(15)11-9(6-13)4-8(2)5-10(11)7-14/h4-5,7H,3H2,1-2H3
- InChI Key: CDWIUMYDRZQYGX-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(C#N)=CC(C)=CC=1C=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 318
- XLogP3: 1.7
- Topological Polar Surface Area: 67.2
Ethyl 2-cyano-6-formyl-4-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007935-250mg |
Ethyl 2-cyano-6-formyl-4-methylbenzoate |
1803775-40-7 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
| Alichem | A010007935-500mg |
Ethyl 2-cyano-6-formyl-4-methylbenzoate |
1803775-40-7 | 97% | 500mg |
863.90 USD | 2021-07-06 | |
| Alichem | A010007935-1g |
Ethyl 2-cyano-6-formyl-4-methylbenzoate |
1803775-40-7 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
Ethyl 2-cyano-6-formyl-4-methylbenzoate Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Ethyl 2-cyano-6-formyl-4-methylbenzoate
Ethyl 2-cyano-6-formyl-4-methylbenzoate: A Comprehensive Overview
Ethyl 2-cyano-6-formyl-4-methylbenzoate, with the CAS number 1803775-40-7, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agricultural chemistry, and material science. This compound is characterized by its unique structure, which includes a benzoate ester group, a cyano group, and a formyl group, all arranged in a specific spatial configuration. The presence of these functional groups makes it versatile and suitable for a wide range of applications.
The synthesis of Ethyl 2-cyano-6-formyl-4-methylbenzoate involves a series of carefully controlled reactions, including nucleophilic substitution and esterification processes. Recent advancements in green chemistry have enabled the development of more sustainable methods for its production, reducing environmental impact while maintaining high yields. These methods often utilize biodegradable solvents and catalysts, aligning with global efforts to promote eco-friendly chemical manufacturing.
In the realm of pharmaceuticals, Ethyl 2-cyano-6-formyl-4-methylbenzoate has shown promise as a precursor for drug development. Its ability to undergo various chemical transformations allows it to serve as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its potential in developing anti-inflammatory agents and anticancer drugs. The compound's formyl group facilitates reactions such as oxidation and condensation, which are critical steps in drug design.
The agricultural sector has also benefited from this compound's properties. It has been studied as a component in agrochemical formulations, particularly in the development of pesticides and herbicides. The cyano group in its structure contributes to its stability and bioactivity, making it an effective ingredient in crop protection products. Recent studies have highlighted its ability to target specific pests without adversely affecting non-target organisms, which is a significant advantage in sustainable agriculture.
In material science, Ethyl 2-cyano-6-formyl-4-methylbenzoate has found applications in the synthesis of advanced polymers and coatings. Its ester group plays a crucial role in polymerization reactions, enabling the creation of materials with enhanced mechanical properties and thermal stability. Additionally, the compound's formyl group can be utilized to introduce functional groups into polymer backbones, leading to materials with tailored functionalities for specific applications.
The compound's structure also makes it an ideal candidate for use in organic electronics. Its ability to participate in conjugation reactions allows it to be incorporated into semiconducting materials used in thin-film transistors and light-emitting diodes (LEDs). Recent research has focused on optimizing its electronic properties through structural modifications, paving the way for more efficient and cost-effective electronic devices.
Ethical considerations are paramount in the development and application of Ethyl 2-cyano-6-formyl-4-methylbenzoate. Researchers emphasize the importance of minimizing environmental impact and ensuring safety throughout its lifecycle. This includes rigorous testing for toxicity and biodegradability, as well as implementing measures to prevent pollution during production and disposal.
In conclusion, Ethyl 2-cyano-6-formyl-4-methylbenzoate is a multifaceted compound with vast potential across various industries. Its unique structure enables diverse applications ranging from drug development to advanced materials science. As research continues to uncover new possibilities for this compound, it stands at the forefront of innovation in modern chemistry.
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